N-(naphthalen-1-yl)furan-2-carboxamide
Overview
Description
N-(naphthalen-1-yl)furan-2-carboxamide: is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a naphthalene ring attached to a furan ring through a carboxamide linkage
Mechanism of Action
Target of Action
N-(naphthalen-1-yl)furan-2-carboxamide is a novel fungicide that primarily targets the fungus Rhizoctonia solani . The compound interacts with key targets in the fungus, leading to significant changes in its growth and morphology .
Mode of Action
The compound’s mode of action involves inhibiting the growth of Rhizoctonia solani. It causes changes in the microscopic morphology of the fungus, leading to hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts . The compound also leads to the separation of the cell wall, disintegration of subcellular organelles, and disappearance of the septum .
Biochemical Pathways
The compound affects several biochemical pathways in Rhizoctonia solani. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .
Pharmacokinetics
The synthesis of the compound involves the condensation of naphthalen-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with excess p2s5 in anhydrous toluene to obtain the corresponding thioamide . This suggests that the compound may have specific ADME properties that impact its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of Rhizoctonia solani growth. The fungus treated with this compound produces a red secretion and exhibits progressive creeping growth . The compound also causes significant changes in the microscopic morphology of the fungus .
Biochemical Analysis
Biochemical Properties
It has been observed to interact with various enzymes and proteins
Cellular Effects
N-(naphthalen-1-yl)furan-2-carboxamide has been observed to have effects on various types of cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-1-yl)furan-2-carboxamide typically involves the condensation of naphthalen-1-amine with furan-2-carbonyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(naphthalen-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-(naphthalen-1-yl)furan-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds .
Biology: The compound has shown potential as a fungicidal agent. It inhibits the growth of certain fungal pathogens by interfering with their cellular processes .
Medicine: Research has indicated that derivatives of this compound may act as antagonists for specific receptors, making them candidates for drug development .
Industry: In the materials science field, this compound is explored for its potential use in the development of organic semiconductors and other advanced materials .
Comparison with Similar Compounds
- N-(naphthalen-2-yl)furan-2-carboxamide
- N-(naphthalen-1-yl)thiophene-2-carboxamide
- N-(naphthalen-1-yl)benzamide
Comparison: N-(naphthalen-1-yl)furan-2-carboxamide is unique due to the presence of both naphthalene and furan rings, which confer distinct electronic and steric properties. Compared to its analogs, this compound exhibits different reactivity and biological activity profiles. For example, the furan ring in this compound makes it more susceptible to electrophilic substitution reactions compared to the thiophene or benzene analogs .
Properties
IUPAC Name |
N-naphthalen-1-ylfuran-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(14-9-4-10-18-14)16-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKTYZBSNANXPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324259 | |
Record name | MLS003171585 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60324259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40337-07-3 | |
Record name | MLS003171585 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003171585 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60324259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-NAPHTHYL)-2-FURAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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